1-Chloro-4-(chloromethoxy)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(chloromethoxy)-2-fluorobenzene is an organic compound with the molecular formula C7H5Cl2FO It is a derivative of benzene, where the benzene ring is substituted with chlorine, chloromethoxy, and fluorine groups
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(chloromethoxy)-2-fluorobenzene typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 1-chloro-2-fluoro-4-nitrobenzene with chloromethyl methyl ether in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional purification steps such as recrystallization or distillation to ensure the purity of the final product .
Analyse Chemischer Reaktionen
1-Chloro-4-(chloromethoxy)-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine or chloromethoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The chloromethoxy group can be hydrolyzed to form hydroxyl derivatives under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(chloromethoxy)-2-fluorobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(chloromethoxy)-2-fluorobenzene involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in halogen bonding, while the chloromethoxy group can undergo nucleophilic attacks. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(chloromethoxy)-2-fluorobenzene can be compared with similar compounds such as:
1-Chloro-4-(chloromethyl)benzene: This compound lacks the fluorine substituent, which can significantly alter its reactivity and applications.
1-Chloro-4-methoxybenzene:
1-Chloro-4-fluorobenzene: This compound is similar but lacks the chloromethoxy group, affecting its reactivity and applications.
Eigenschaften
Molekularformel |
C7H5Cl2FO |
---|---|
Molekulargewicht |
195.01 g/mol |
IUPAC-Name |
1-chloro-4-(chloromethoxy)-2-fluorobenzene |
InChI |
InChI=1S/C7H5Cl2FO/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3H,4H2 |
InChI-Schlüssel |
XMOULXCKUIRINP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OCCl)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.